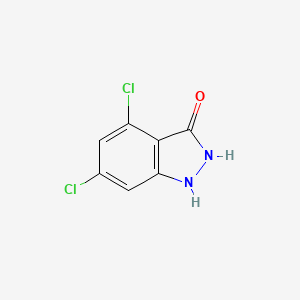

4,6-dichloro-1H-indazol-3-ol

説明

Significance of the Indazole Nucleus in Contemporary Medicinal Chemistry

The indazole scaffold is of great pharmacological importance as it forms the basic structure of numerous compounds with therapeutic value. researchgate.net Its versatility is a key reason for its prevalence in medicinal chemistry. The indazole ring can act as a bioisostere for other aromatic systems, such as indole (B1671886) or phenol, potentially offering improved metabolic stability and pharmacokinetic profiles. nih.gov The nitrogen atoms in the pyrazole (B372694) ring can participate in hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition. nih.gov

Furthermore, the indazole nucleus is a common feature in fragment-based drug discovery (FBDD) and has been successfully employed in scaffold hopping exercises, particularly in the development of protein kinase inhibitors. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-form often makes it the predominant isomer in physiological conditions. mdpi.commdpi.com

Overview of Indazole Derivatives and their Broad Pharmacological Relevance

Derivatives of the indazole scaffold have demonstrated a wide array of pharmacological activities, leading to their investigation and use in various therapeutic areas. mdpi.comaustinpublishinggroup.com The diverse biological properties are often achieved by substituting different functional groups onto the indazole core.

Table 1: Pharmacological Activities of Indazole Derivatives

| Pharmacological Activity | Examples of Investigated Derivatives | Therapeutic Area |

|---|---|---|

| Anticancer | Axitinib, Pazopanib, Entrectinib, Lonidamine | Oncology |

| Anti-inflammatory | Benzydamine, and other novel derivatives | Inflammation |

| Antiemetic | Granisetron | Nausea and Vomiting |

| Antiviral/Anti-HIV | Various experimental compounds | Infectious Diseases |

| Antibacterial/Antifungal | Numerous synthetic derivatives | Infectious Diseases |

| Neuroprotective | DY-9760e | Neurological Disorders |

The development of indazole-based drugs has been a significant focus, with several compounds gaining regulatory approval and many more in clinical trials. researchgate.net For instance, Axitinib and Pazopanib are tyrosine kinase inhibitors used in cancer therapy, while Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. google.com

Specific Research Focus on 1H-Indazol-3-ol Derivatives and their Potential

The 1H-indazol-3-ol substructure is a key pharmacophore that has been explored for various therapeutic applications. The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets.

Research into 1,5-disubstituted indazol-3-ols has revealed potent anti-inflammatory activity. nih.gov For example, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol demonstrated strong inhibition of 5-lipoxygenase, a key enzyme in the inflammatory cascade. nih.gov This highlights the potential of the indazol-3-ol scaffold in developing novel anti-inflammatory agents.

More recently, 1H-indazol-3-ol derivatives have been identified as a novel class of D-amino acid oxidase (DAAO) inhibitors. sci-hub.se Inhibition of DAAO is a promising strategy for treating schizophrenia by increasing the levels of D-serine in the brain.

The specific compound, 4,6-dichloro-1H-indazol-3-ol , incorporates the 1H-indazol-3-ol core with dichlorination on the benzene (B151609) ring. Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance binding affinity, modulate lipophilicity, and improve metabolic stability. For instance, research on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles has identified potent inhibitors of fibroblast growth factor receptor (FGFR), a target in cancer therapy. researchgate.net A computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol suggests its potential as an anticonvulsant. researchgate.net

Given the known activities of dichlorinated indazoles and the therapeutic potential of the 1H-indazol-3-ol scaffold, it is reasonable to hypothesize that this compound is a compound of significant interest for further investigation, particularly in the areas of oncology and inflammatory diseases.

Table 2: Examples of Bioactive Substituted Indazole Derivatives

| Compound Name | Substitution Pattern | Noted Biological Activity |

|---|---|---|

| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 1,5-disubstituted-3-ol | Anti-inflammatory (5-lipoxygenase inhibitor) nih.gov |

| 6-fluoro-1H-indazol-3-ol | 6-fluoro-3-ol | D-amino acid oxidase (DAAO) inhibitor sci-hub.se |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 4,6-disubstituted | Fibroblast growth factor receptor (FGFR) inhibitor researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

4,6-dichloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWICKNKMMDSCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646461 | |

| Record name | 4,6-Dichloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220707-43-7 | |

| Record name | 4,6-Dichloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Spectroscopic Analysis of Dichloro 1h Indazol 3 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 4,6-dichloro-1H-indazol-3-ol, a combination of 1H, 13C, and potentially 2D NMR experiments like NOESY would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum is expected to reveal key signals corresponding to the aromatic protons and the labile protons of the N-H and O-H groups. For the indazole core, two signals would be anticipated for the aromatic protons at positions 5 and 7. Due to the electron-withdrawing nature of the chlorine atoms, these signals would likely appear as singlets or narrow doublets in the downfield region (typically δ 7.0-8.5 ppm). The labile N-H proton of the indazole ring generally appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, a characteristic feature for N-unsubstituted indazoles. rsc.org The O-H proton signal would also be present, though its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected for the aromatic and pyrazole (B372694) ring carbons. The carbon atom C3, bearing the hydroxyl group, would resonate at a significantly downfield chemical shift. The two carbons attached to the chlorine atoms (C4 and C6) would also have their chemical shifts influenced by the halogen's electronegativity. Typical chemical shifts for the carbon atoms of the indazole ring are observed between δ 100 and 150 ppm. rsc.orgnih.gov

NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could be employed to determine the spatial proximity of protons. While the small number of protons on the aromatic ring of this compound might limit its utility, it could potentially show correlations between the N-H proton and the aromatic proton at the 7-position, helping to confirm the 1H-tautomeric form.

Expected ¹H and ¹³C NMR Data The following table is illustrative and based on data for analogous chloro- and hydroxy-substituted indazoles. Actual experimental values may vary.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H5 | ~7.3 | ~122 |

| H7 | ~7.5 | ~115 |

| NH (N1) | >11.0 (broad) | - |

| OH (C3) | Variable | - |

| C3 | - | ~155 |

| C3a | - | ~140 |

| C4 | - | ~130 |

| C5 | ~7.3 | ~122 |

| C6 | - | ~128 |

| C7 | ~7.5 | ~115 |

| C7a | - | ~125 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional groups.

A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the indazole ring typically appears in a similar region, often around 3100-3300 cm⁻¹. wiley-vch.de The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would produce a series of sharp peaks in the 1450-1620 cm⁻¹ region. nih.gov The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands This table presents expected frequency ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3400 (broad) |

| N-H | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C / C=N (Ring) | Stretching | 1450 - 1620 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₇H₄Cl₂N₂O), HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm).

The technique would also reveal the characteristic isotopic pattern for a molecule containing two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). Therefore, the mass spectrum would show a cluster of peaks for the molecular ion (M⁺) and its isotopologues: an [M]⁺ peak, an [M+2]⁺ peak (from one ³⁷Cl), and an [M+4]⁺ peak (from two ³⁷Cl atoms), with a relative intensity ratio of approximately 9:6:1. This distinctive pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.

Expected HRMS Data for C₇H₄Cl₂N₂O

| Ion | Calculated Exact Mass |

| [M]⁺ (C₇H₄³⁵Cl₂N₂O) | 201.9701 |

| [M+H]⁺ (C₇H₅³⁵Cl₂N₂O) | 202.9779 |

| [M+Na]⁺ (C₇H₄³⁵Cl₂N₂ONa) | 224.9595 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation of the target compound from reaction byproducts and for assessing its purity. A combination of thin-layer chromatography, column chromatography, and high-performance liquid chromatography (HPLC) is typically employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) would likely be effective. rsc.orgwiley-vch.de

Column Chromatography: For the purification of the crude product on a larger scale, silica gel column chromatography is the standard method. rsc.orgwiley-vch.de Based on the TLC analysis, a suitable solvent gradient (e.g., an increasing percentage of ethyl acetate in hexane) is used to elute the components from the column, allowing for the isolation of the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of the synthesized compound. A reverse-phase HPLC method, using a C18 column, is commonly employed for indazole derivatives. The mobile phase would typically consist of a mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks in the chromatogram.

Typical Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | Reaction monitoring, solvent screening |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | Purification of crude product |

| HPLC | C18 Reverse-Phase | Water/Acetonitrile (with acid) | Purity assessment |

Computational Chemistry and Quantum Mechanical Studies of 4,6 Dichloro 1h Indazol 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic properties of molecules like 4,6-dichloro-1H-indazol-3-ol. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide a reliable description of the molecular geometry by finding the lowest energy conformation on the potential energy surface. researchgate.netinpressco.commultidisciplinaryjournals.com

The geometry optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring is expected to influence the bond lengths and angles of the entire bicyclic system compared to the parent 1H-indazol-3-ol. The C-Cl bonds, the N-N bond in the pyrazole (B372694) ring, and the C-O bond of the hydroxyl group are of particular interest. The calculated vibrational frequencies can confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. multidisciplinaryjournals.com

The electronic structure analysis from DFT provides the total energy of the molecule, which is a measure of its thermodynamic stability. The distribution of electron density and the molecular orbitals derived from these calculations are fundamental to understanding the molecule's chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data are representative values based on DFT calculations for similar heterocyclic structures and are intended for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Cl | 1.745 | C4-C5-C6 | 120.5 |

| C6-Cl | 1.743 | C5-C6-C7 | 120.3 |

| N1-N2 | 1.360 | N1-N2-C3 | 108.5 |

| C3-O | 1.355 | N2-C3-C3a | 110.2 |

| N1-C7a | 1.385 | C3-O-H | 109.5 |

| C3-C3a | 1.410 | C3a-C4-Cl | 119.8 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule. malayajournal.orgacadpubl.eu The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack. In the MEP map of this compound, negative potential regions (typically colored red or yellow) are expected around the electronegative oxygen, nitrogen, and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (colored blue) are found around the hydrogen atoms, particularly the hydroxyl proton and the N-H proton, marking them as sites for nucleophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap implies high chemical reactivity and low stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is likely distributed over the indazole ring system, while the LUMO may also be located on the bicyclic core, with contributions from the chlorine atoms. The electron-withdrawing nature of the chlorine atoms is expected to lower the energies of both HOMO and LUMO, potentially affecting the energy gap.

Table 2: Calculated FMO Properties and Reactivity Descriptors for this compound Note: These values are illustrative and based on typical results for similar chloro-substituted heterocyclic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.55 |

| Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I ≈ -EHOMO) | 6.45 |

| Electron Affinity (A ≈ -ELUMO) | 1.55 |

| Global Hardness (η = (I-A)/2) | 2.45 |

| Global Softness (S = 1/2η) | 0.204 |

| Electronegativity (χ = (I+A)/2) | 4.00 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

In this compound, significant donor-acceptor interactions are expected. These include the delocalization of lone pair (n) electrons from the nitrogen, oxygen, and chlorine atoms into the antibonding (σ* or π) orbitals of adjacent bonds. For instance, interactions like n(N) → π(C=C), n(O) → σ(C-N), and n(Cl) → σ(C-C) are likely to be important stabilizing factors. The NBO analysis can quantify the energy associated with these charge transfers, providing insight into the intramolecular forces that govern the molecule's structure and reactivity. bohrium.com

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for this compound Note: The data presented are hypothetical examples of significant interactions and plausible stabilization energies based on NBO analyses of related compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C3-C3a) | 25.5 |

| LP (N2) | π* (C3-C3a) | 20.8 |

| LP (Cl on C4) | σ* (C3a-C4) | 5.2 |

| LP (Cl on C6) | σ* (C5-C6) | 4.9 |

| π (C5-C6) | π* (C4-C7a) | 18.3 |

Tautomeric Equilibria and Conformational Analysis of 1H-Indazol-3-ol Systems

Indazole derivatives are known to exhibit tautomerism, which involves the migration of a proton. For 1H-indazol-3-ol systems, two primary types of tautomerism are possible: annular tautomerism and keto-enol tautomerism.

Annular Tautomerism: This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between the 1H-indazole and 2H-indazole forms. beilstein-journals.org

Keto-Enol Tautomerism: The 1H-indazol-3-ol (enol form) can tautomerize to its keto form, 1,2-dihydro-indazol-3-one.

Computational studies are crucial for determining the relative stabilities of these tautomers. mdpi.comresearchgate.net By calculating the total electronic energies of the optimized structures for each tautomer, it is possible to predict the predominant form in the gas phase. The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), allows for the prediction of tautomeric equilibria in solution, as solvent polarity can significantly influence the relative stabilities. researchgate.net For most substituted indazoles, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. The relative stability of the enol versus the keto form can be influenced by factors like intramolecular hydrogen bonding and the electronic effects of substituents.

Conformational analysis for a relatively rigid molecule like this compound primarily concerns the orientation of the hydroxyl (-OH) group's hydrogen atom. DFT calculations can map the potential energy surface with respect to the rotation around the C3-O bond to identify the most stable conformer.

Table 4: Predicted Relative Energies of Tautomers of 4,6-dichloro-indazol-3-ol Note: Values are illustrative, representing typical energy differences found in computational studies of indazole tautomerism.

| Tautomer | Relative Energy (kcal/mol) (Gas Phase) |

| This compound (Enol) | 0.00 (Reference) |

| 4,6-dichloro-2H-indazol-3-ol (Enol) | +3.5 |

| 4,6-dichloro-1,2-dihydro-indazol-3-one (Keto) | +1.8 |

Pharmacological Spectrum and Biological Activities of 4,6 Dichloro 1h Indazol 3 Ol Derivatives

Anti-Cancer and Anti-Proliferative Activities of Dichloro-Indazolols

Derivatives based on the dichloro-indazole structure have demonstrated significant potential as anti-cancer and anti-proliferative agents. Their mechanism of action is often tied to the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.

A primary mechanism through which dichloro-indazolol derivatives exert their anti-cancer effects is by targeting and inhibiting specific protein kinases, which are enzymes that play a critical role in cellular signaling pathways. Dysregulation of these kinases is a common feature of many cancers.

Fibroblast Growth Factor Receptors (FGFR): The 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold has been identified as a promising foundation for potent FGFR inhibitors. semanticscholar.org FGFRs are a family of receptor tyrosine kinases whose aberrant signaling can drive tumorigenesis. semanticscholar.org Structure-based optimization has led to the development of derivatives with significant inhibitory activity. For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide was found to be a highly potent FGFR1 inhibitor with an IC50 value of approximately 30.2 nM. semanticscholar.orgpreprints.org Other indazole-based fragments have shown inhibitory activity against FGFR1–3 in the range of 0.8–90 μM. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Pazopanib, a synthetic indazolylpyrimidine, is a multi-targeted tyrosine kinase inhibitor that acts on VEGFR-2, among other receptors. drugbank.comoup.com By inhibiting VEGFR-2, pazopanib blocks the signaling pathway crucial for angiogenesis, a process vital for tumor growth. nih.govresearchgate.net It demonstrates a potent inhibitory effect on VEGFR-2 with an IC50 of 30 nM. oup.com

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole scaffold is the basis for Entrectinib, a potent oral inhibitor of ALK. nih.govresearchgate.net ALK is a receptor tyrosine kinase implicated in the development of various tumors. nih.gov Entrectinib was developed from an initial 3-aminoindazole compound and has shown high efficacy in ALK-dependent cancer models. nih.govaacrjournals.org It is also active against ROS1 and pan-TRK kinases. semanticscholar.orgscite.ai

Pim Kinases: The Pim kinases are a family of serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis. nih.gov Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been developed as potent, pan-Pim kinase inhibitors, representing a key strategy in cancer therapy. nih.gov

Table 1: Inhibition of Specific Protein Kinases by Indazole Derivatives

| Compound Class / Name | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives | FGFR1 | ~30.2 nM | semanticscholar.orgpreprints.org |

| Indazole-containing fragments | FGFR1-3 | 0.8 - 90 µM | nih.gov |

| Pazopanib | VEGFR-2 | 30 nM | oup.com |

| Entrectinib (3-aminoindazole derivative) | ALK | Not Specified | nih.govaacrjournals.org |

| 3-(pyrazin-2-yl)-1H-indazole derivatives | Pan-Pim Kinases | Not Specified | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. frontiersin.org The modulation of angiogenesis is therefore a key therapeutic strategy in oncology. frontiersin.org

Dichloro-indazolol derivatives, particularly those that inhibit VEGFR-2, are effective modulators of angiogenesis. nih.gov VEGFR-2 is a primary mediator of the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), which is central to angiogenesis. scispace.com By inhibiting VEGFR-2, compounds like Pazopanib block downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, which are essential steps in the formation of new blood vessels. nih.govresearchgate.netscispace.com This anti-angiogenic effect can starve tumors, inhibit their growth, and reduce metastasis. drugbank.com

Anti-Inflammatory Potential

Certain indazole derivatives exhibit significant anti-inflammatory properties. The mechanism of action for these compounds often differs from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes.

Benzydamine, an indazole derivative, exerts its anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govf1000research.com This activity is linked to the blockage of the p38 MAPK and ERK pathways. nih.govf1000research.com Notably, Benzydamine's action is selective; it does not significantly affect the production of anti-inflammatory cytokines like IL-10. f1000research.comresearchgate.net This targeted approach allows it to reduce inflammation without the gastrointestinal side effects commonly associated with COX inhibitors. med-sovet.pro It also reduces neuronal sensitization associated with inflammatory pain. nih.gov

Antimicrobial and Anti-Parasitic Efficacy

The therapeutic utility of the indazole scaffold extends to infectious diseases, with specific derivatives showing potent activity against protozoan parasites like Leishmania and Trypanosoma.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has identified 5-nitroindazole derivatives as promising antileishmanial agents. nih.gov A study evaluating twenty 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis found several compounds with high potency and selectivity. nih.gov The most effective compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, exhibited an IC50 of 0.46 µM against the amastigote stage of the parasite, with a selectivity index of 875. nih.gov The mechanism of action for these compounds is thought to involve damage to the parasite's mitochondria and other cytoplasmic organelles. nih.gov

Table 2: Antileishmanial Activity of 5-Nitroindazole Derivatives

| Compound | Target Organism | IC50 (Amastigotes) | Selectivity Index | Reference |

|---|---|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis | 0.46 ± 0.01 µM | 875 | nih.gov |

Chagas disease, caused by the parasite Trypanosoma cruzi, is another major health concern where indazole derivatives have shown therapeutic potential. Several families of 5-nitroindazole derivatives have been identified as potent trypanocidal agents. nih.gov These compounds are effective against multiple forms of the parasite, including drug-resistant strains. nih.gov The mechanism is believed to involve the generation of oxidative stress within the parasite, induced by the nitro group at the 5-position of the indazole ring, which leads to the formation of reactive oxygen species (ROS) and subsequent parasite apoptosis. researchgate.netmdpi.com

One derivative, 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one, demonstrated an IC50 value of 0.41 µM against intracellular amastigotes of a moderately drug-resistant T. cruzi strain. nih.gov Other 5-nitroindazole compounds have also shown IC50 values in the low micromolar range against epimastigote forms of the parasite. nih.gov

Table 3: Antitrypanosomal Activity of 5-Nitroindazole Derivatives

| Compound | Target Organism | IC50 (Amastigotes) | IC50 (Epimastigotes) | Reference |

|---|---|---|---|---|

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | T. cruzi (Y strain) | 0.41 µM | Not Specified | nih.gov |

| 5-nitro-2-picolyl-indazolin-3-one | T. cruzi | 5.4 ± 1.0 µM | 1.1 ± 0.3 µM | researchgate.net |

| Various 5-nitroindazole derivatives | T. cruzi | < 7 µM | 1.00 - 8.75 µM | nih.gov |

Neurodegenerative Disease Therapeutics

Derivatives of the 4,6-dichloro-1H-indazol-3-ol scaffold have emerged as a significant area of interest in the development of therapeutics for neurodegenerative diseases. These compounds are being investigated for their potential to modulate key biological targets implicated in the pathophysiology of various neurological disorders.

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov The hypofunction of NMDA receptors is a key hypothesis in the pathophysiology of certain neurological conditions. Therefore, inhibiting DAAO to increase the levels of D-serine in the brain presents a promising therapeutic strategy. nih.govbenthamopen.com

The 1H-indazol-3-ol scaffold has been identified as a promising pharmacophore for the design of DAAO inhibitors. bme.hu This scaffold contains key hydrogen bond donors and acceptors that can interact with the active site of the DAAO enzyme. bme.hu Research into DAAO inhibitors has led to the synthesis and evaluation of various benzo-condensed derivatives. For instance, a series of benzo[d]isoxazol-3-ol derivatives have been synthesized and assessed for their DAAO inhibitory activity. nih.gov Among these, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) was found to be a potent inhibitor of DAAO with a submicromolar IC50 value. nih.govbenthamopen.com Oral administration of CBIO with D-serine has been shown to significantly increase the plasma and brain concentrations of D-serine in animal models. nih.gov

Another potent DAAO inhibitor, 3-hydroxyquinolin-2-(1H)-one, demonstrated an IC50 of 4nM. nih.gov While this compound showed poor oral bioavailability, its subcutaneous administration led to an increase in cerebellar D-serine levels, highlighting the potential of such inhibitors to modulate D-serine concentrations in the central nervous system. nih.gov

The following table summarizes the activity of selected DAAO inhibitors.

| Compound | Target | IC50 | Key Findings |

| 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | DAAO | 188 nM | Orally administered with D-serine, it enhances plasma and brain levels of D-serine in rats. nih.govbenthamopen.com |

| 3-hydroxyquinolin-2-(1H)-one | DAAO | 4 nM | Showed weak affinity for the NMDA receptor's glycine site and poor oral bioavailability (F=0.9%) in rats. nih.gov |

| 5-methylpyrazole-3-carboxylic acid | DAAO | 0.9 µM | Highly selective for DAAO over the NMDA receptor's glycine site and D-aspartate oxidase (DDO). nih.gov |

Anticonvulsant Properties

The search for novel anticonvulsant agents has led to the exploration of various heterocyclic compounds. Derivatives of indazole are among the structures being investigated for their potential to manage seizures. researchgate.net Anticonvulsant activity is often evaluated in preclinical models such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure model, and the 6 Hz psychomotor seizure model. nih.govmdpi.commdpi.com

Research into related heterocyclic structures provides a framework for understanding potential mechanisms and efficacy. For example, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and showed significant anticonvulsant activity. nih.gov Two compounds from this series, designated 6f and 6l, were particularly potent in both the MES and scPTZ tests, with their activity suggested to be mediated through binding to GABA-A receptors. nih.gov

Similarly, studies on 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones identified a compound, 5g (4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one), as a highly promising anticonvulsant with a protective index significantly higher than the standard drug carbamazepine. nih.gov Its efficacy against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline suggested involvement of GABA-mediated mechanisms. nih.gov Furthermore, research on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed a compound (6) with more favorable ED50 values than the reference drug valproic acid in both MES and 6 Hz seizure tests. mdpi.com The mechanism for this compound was linked to interactions with voltage-sensitive sodium and L-type calcium channels. mdpi.com

The table below presents data from studies on various heterocyclic compounds with anticonvulsant properties, which can serve as a reference for the potential of indazole-based derivatives.

| Compound | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Putative Mechanism of Action |

| Compound 6f (triazole derivative) nih.gov | MES | 13.1 | 36.3 | Binding to GABA-A receptors |

| scPTZ | 19.7 | 24.2 | ||

| Compound 6l (triazole derivative) nih.gov | MES | 9.1 | 45.9 | Binding to GABA-A receptors |

| scPTZ | 19.0 | 22.1 | ||

| Compound 5g (triazol-3-one derivative) nih.gov | MES | 23.7 | 25.8 | GABA-mediated mechanisms |

| Compound 6 (pyrrolidine-2,5-dione derivative) mdpi.com | MES | 68.30 | >5.86 | Interaction with voltage-sensitive sodium and calcium channels |

| 6 Hz (32 mA) | 28.20 | >14.18 |

Other Emerging Biological Applications (e.g., Antidiabetic, Anti-HIV, Antidepressant)

The versatile structure of the indazole nucleus has allowed for its incorporation into a wide array of molecules with diverse pharmacological activities. nih.govaustinpublishinggroup.compnrjournal.com Beyond neurodegenerative diseases, indazole derivatives are being actively investigated for their therapeutic potential in other areas, including metabolic disorders, viral infections, and psychiatric conditions. nih.govnih.gov

Antidiabetic Activity: Indazole-containing compounds have shown potential as antidiabetic agents. nih.gov For instance, a series of indazole-based thiadiazole hybrid derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibition of such enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. semanticscholar.org Other heterocyclic systems, such as 1,3,4-oxadiazole derivatives, have also been explored for their antidiabetic effects, which are thought to be mediated through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. semanticscholar.org

Anti-HIV Activity: The indazole scaffold is present in molecules designed as anti-HIV agents. nih.govnih.gov Research has explored indazole derivatives for their ability to inhibit key viral processes. austinpublishinggroup.com Structurally related heterocyclic compounds, such as 1,2-substituted benzimidazoles, have been synthesized and tested for their anti-HIV activity, drawing comparisons to known classes of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netnih.gov In other studies, novel 3-oxindole derivatives were found to exhibit potent inhibitory effects on HIV-1 infection by targeting Tat-mediated viral transcription. mdpi.com One of the most active compounds, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f), had a half-maximal inhibitory concentration (IC50) of 0.4578 µM. mdpi.com

Antidepressant Activity: Derivatives of indazole and related nitrogen-containing heterocycles are also being evaluated for antidepressant properties. nih.gov The development of novel antidepressants is crucial due to the limitations of current therapies. nih.gov Studies on benzothiazole derivatives have shown that certain compounds can reduce immobility time in animal models of depression, such as the tail suspension test and the forced swimming test. nih.gov Similarly, some 1,3,4-oxadiazole derivatives have demonstrated good antidepressant activity in these models, with their mechanism of action potentially linked to the inhibition of glycogen synthase kinase 3β. bdpsjournal.org

The following table summarizes findings for various indazole-related and other heterocyclic derivatives in these emerging applications.

| Compound Class/Derivative | Biological Application | Key Findings |

| Indazole-based thiadiazole hybrids nih.gov | Antidiabetic | Showed inhibitory activity against the α-glucosidase enzyme. |

| 1,3,4-Oxadiazole derivatives semanticscholar.org | Antidiabetic | Exert effects by inhibiting carbohydrate hydrolyzing enzymes (α-amylase and α-glucosidase). |

| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) mdpi.com | Anti-HIV | Exhibited potent inhibition of HIV-1 infection (IC50 = 0.4578 µM) by inhibiting Tat-mediated viral transcription. |

| 1,2-substituted benzimidazoles nih.gov | Anti-HIV | Investigated as potential anti-HIV agents due to structural similarities with known HIV-1 NNRTIs. |

| Benzothiazole derivatives (3c, 3d, 3f–3h) nih.gov | Antidepressant | Significantly reduced immobility time in the tail suspension test and modified forced swimming tests in mice. |

| 1,3,4-Oxadiazole derivatives (3, 8) bdpsjournal.org | Antidepressant | Showed good antidepressant activity in tail suspension and forced swimming tests, potentially through GSK-3β inhibition. |

Structure Activity Relationship Sar and Ligand Design for Dichloro 1h Indazol 3 Ol Analogs

Impact of Halogenation at C4 and C6 on Biological Activity

The presence and positioning of halogen atoms on the indazole core are pivotal in modulating the biological activity of this class of compounds. While direct SAR studies on 4,6-dichloro-1H-indazol-3-ol are not extensively documented in publicly available research, valuable insights can be drawn from analogs. For instance, studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have demonstrated the significance of the dichloro-substitution pattern on a phenyl ring attached to the indazole scaffold for potent inhibition of tyrosine kinase fibroblast growth factor receptor (FGFR). nih.gov

In a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions, certain compounds displayed remarkable inhibitory activities against the IDO1 enzyme. nih.gov Although not featuring a 4,6-dichloro pattern, this highlights the importance of substitution at these positions for biological activity. Further research into related halogenated indazoles, such as those with a 6-bromo or a 3-chloro-6-nitro substitution, underscores the critical role of halogenation in conferring specific biological activities, ranging from antimicrobial to antileishmanial effects. nih.govresearchgate.net The electron-withdrawing nature and the size of the halogen atoms at the C4 and C6 positions can significantly influence the electronic distribution of the indazole ring system and its steric interactions within a receptor's binding pocket, thereby affecting binding affinity and selectivity.

Role of the Hydroxyl Group at C3 in Ligand-Receptor Interactions

The hydroxyl group at the C3 position of the indazole ring is a key functional group that often plays a crucial role in mediating interactions with biological targets. This group can act as both a hydrogen bond donor and acceptor, enabling it to form critical hydrogen bonds with amino acid residues in the active site of a receptor. The tautomeric nature of the 3-hydroxyindazole system, existing in equilibrium with its 1H-indazol-3(2H)-one form, further expands its potential interaction modes.

Substituent Effects on the Indazole Ring System (e.g., C3, N1, N2 positions)

The biological activity of indazole derivatives can be finely tuned by introducing various substituents at the C3, N1, and N2 positions of the ring system. Structure-activity relationship studies have shown that modifications at these positions can impact potency, selectivity, and pharmacokinetic properties.

At the C3 position , beyond the hydroxyl group, the introduction of other functionalities has been extensively explored. For instance, 3-substituted 1H-indazoles have been investigated as IDO1 enzyme inhibitors, with the nature of the substituent playing a crucial role in their inhibitory potency. nih.gov

The N1 and N2 positions of the indazole ring are also critical for derivatization and can significantly influence biological activity. The substitution at these nitrogen atoms affects the electronic properties and the steric profile of the molecule, which in turn dictates its interaction with target receptors. For example, N-alkylation of the indazole scaffold is a common strategy in drug design, and the regioselectivity of this reaction (N1 vs. N2) can lead to compounds with distinct biological profiles. The choice of substituent at N1 or N2 can also be used to modulate solubility and other drug-like properties.

| Position | Substituent Effect | Example Biological Target |

|---|---|---|

| C3 | Can act as a key interaction point with the receptor, often forming hydrogen bonds. | Kinases, IDO1 |

| N1 | Substitution can influence potency, selectivity, and pharmacokinetic properties. | Various receptors |

| N2 | Substitution can alter the electronic and steric profile, leading to different biological activities. | Various receptors |

Molecular Docking Studies for Binding Affinity and Interaction Modes

For example, in the case of 3-chloro-6-nitro-1H-indazole derivatives investigated as antileishmanial agents, molecular docking was used to predict their binding modes within the active site of Leishmania infantum trypanothione (B104310) reductase. nih.gov These studies help to identify key amino acid residues that interact with the indazole core and its substituents, providing a molecular basis for the observed biological activity. The docking simulations can reveal the importance of specific hydrogen bonds, hydrophobic interactions, and steric complementarity that contribute to the ligand-receptor binding. Such computational approaches are crucial for understanding the SAR at a molecular level and for guiding the design of more potent inhibitors.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a series of active compounds can be used to screen virtual libraries for new scaffolds or to guide the optimization of existing leads.

For indazole-based inhibitors, a typical pharmacophore model might include features such as a hydrogen bond donor (e.g., the N1-H or C3-OH), a hydrogen bond acceptor (e.g., the N2 atom or the oxygen of the C3-OH), and hydrophobic/aromatic regions corresponding to the bicyclic indazole core. The specific features and their spatial arrangement would depend on the particular biological target.

Lead optimization strategies for indazole derivatives often involve iterative cycles of design, synthesis, and biological testing, guided by SAR data and computational modeling. For instance, once an initial hit like this compound is identified, medicinal chemists can systematically modify different parts of the molecule to improve its properties. This can include:

Exploring different halogen substitutions at C4 and C6 to optimize electronic and steric effects.

Modifying the C3-hydroxyl group to enhance binding interactions or to modulate physicochemical properties.

Introducing various substituents at N1 and N2 to improve potency, selectivity, and pharmacokinetic parameters.

Through these integrated approaches of SAR analysis, molecular modeling, and rational drug design, the therapeutic potential of this compound and its analogs can be systematically explored and optimized.

Mechanistic Investigations of 4,6 Dichloro 1h Indazol 3 Ol Action

Molecular Target Identification and Validation

The indazole scaffold is a prominent feature in a multitude of kinase inhibitors, suggesting that the primary molecular targets for many indazole derivatives are protein kinases. nih.govrsc.org These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The substitution pattern on the indazole ring, including the presence and position of halogen atoms, significantly influences the binding affinity and selectivity towards specific kinases. nih.gov

Research on various dichloro-substituted indazole derivatives has identified several key protein kinase targets. For instance, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been evaluated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation, differentiation, and angiogenesis. nih.gov Another study identified a [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl] derivative as a potent inhibitor of FGFR1. benthamdirect.com

Furthermore, the broader class of indazole derivatives has been shown to target a wide array of kinases involved in oncogenic signaling, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and members of the PI3K/AKT/mTOR pathway. nih.govnih.govnih.gov Molecular docking studies often suggest that the indazole core binds to the ATP-binding site of these kinases, with the substituents forming crucial interactions that determine potency and selectivity. nih.gov For example, the indazole nitrogen atoms can form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov

Table 1: Examples of Molecular Targets for Dichloro-Indazole Derivatives

| Derivative Class | Molecular Target(s) | Therapeutic Area |

|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles | FGFR1 | Cancer |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl] amines | FGFR1 | Cancer |

Enzyme Inhibition Kinetics and Binding Thermodynamics

Detailed kinetic studies are essential to characterize the interaction between an inhibitor and its target enzyme. For indazole-based kinase inhibitors, these studies typically involve determining the inhibitory constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The half-maximal inhibitory concentration (IC₅₀) is also a commonly reported metric for inhibitor potency. nih.gov

For a series of 1H-indazole-based derivatives targeting FGFRs, IC₅₀ values were determined to be in the micromolar to nanomolar range, indicating potent inhibition. nih.govbenthamdirect.com For example, a [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl] derivative inhibited FGFR1 with an IC₅₀ value of 100 nM. benthamdirect.com Similarly, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative was found to be a potent FGFR1 inhibitor with an IC₅₀ of 69.1 ± 19.8 nM. nih.gov

The mode of inhibition for many indazole-based kinase inhibitors is often found to be ATP-competitive, which is consistent with their binding to the ATP-binding pocket of the kinase. nih.gov Binding thermodynamics, often studied using techniques like isothermal titration calorimetry (ITC), can provide deeper insights into the forces driving the inhibitor-enzyme interaction, such as enthalpy and entropy changes. While specific thermodynamic data for 4,6-dichloro-1H-indazol-3-ol is not available, such studies on related compounds would be crucial to fully understand its binding profile.

Table 2: Enzyme Inhibition Data for Representative Dichloro-Indazole Derivatives

| Derivative | Target Enzyme | IC₅₀ Value |

|---|---|---|

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM benthamdirect.com |

Cellular Pathway Modulation by Dichloro-1H-indazol-3-ol Derivatives

By inhibiting specific kinases, indazole derivatives can modulate entire cellular signaling pathways. A significant focus of research has been on pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. nih.govnih.gov

Studies on 3-ethynyl-1H-indazole derivatives have shown that they can inhibit key components of the PI3K pathway, including PI3K, PDK1, and mTOR. nih.gov This inhibition leads to a downstream decrease in the phosphorylation of proteins like AKT and PRAS40, ultimately resulting in anti-proliferative effects in cancer cell lines. nih.gov One particular 3-amino-1H-indazole derivative, W24, was shown to inhibit the PI3K/AKT/mTOR signaling pathway, induce G₂/M cell cycle arrest, and promote apoptosis in gastric cancer cells. nih.gov

The structure-activity relationship (SAR) studies often reveal that substitutions on the indazole ring, including halogenation, are critical for the observed cellular activity. nih.govacs.org For instance, the presence of hydrophobic groups like halogens can influence the potency of indazole derivatives as VEGFR-2 inhibitors. nih.gov Therefore, it is plausible that this compound could modulate similar oncogenic pathways, though direct experimental evidence is needed for confirmation.

Table 3: Cellular Effects of Indazole Derivatives on Signaling Pathways

| Derivative Class | Affected Pathway | Cellular Outcome |

|---|---|---|

| 3-ethynyl-1H-indazoles | PI3K/AKT/mTOR | Inhibition of AKT and PRAS40 phosphorylation, anti-proliferative activity nih.gov |

Studies on Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play important roles in cell signaling and homeostasis. However, excessive ROS production can lead to oxidative stress, which is implicated in various pathological conditions. Some chemical compounds can induce the generation of ROS.

While direct studies on ROS generation by this compound are lacking, research on other halogenated aromatic hydrocarbons has shown that they can influence ROS production. nih.gov For example, certain highly halogenated and coplanar compounds have been found to increase the production of hydrogen peroxide (H₂O₂) in liver microsomes. nih.gov The mechanism can involve the uncoupling of cytochrome P450 enzymes. nih.gov

Furthermore, a study on a 3-amino-1H-indazole derivative (W24) demonstrated that it could induce changes in intracellular ROS levels in HGC-27 cancer cells. nih.gov This suggests that some indazole derivatives may exert part of their biological effects through the modulation of cellular redox status. Given that this compound is a halogenated aromatic compound, it is conceivable that it could also influence ROS generation, a hypothesis that warrants experimental investigation.

Future Perspectives and Research Directions for Dichloro 1h Indazol 3 Ol Chemistry and Pharmacology

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research directions include:

Flow Chemistry: The use of flow reactors offers significant advantages, including enhanced safety, improved reproducibility, and greater scalability for the synthesis of indazole fragments. researchgate.netacs.org This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities of 4,6-dichloro-1H-indazol-3-ol derivatives.

One-Pot Reactions: Developing one-pot procedures, such as the copper(I)-mediated synthesis of 2,3-dihydro-1H-indazoles, can significantly streamline the manufacturing process by reducing the number of intermediate purification steps, thereby saving time and resources. mdpi.com

Catalytic C-H Activation: Modern synthetic strategies, including transition-metal-catalyzed C-H activation and functionalization, provide powerful tools for the direct and selective introduction of substituents onto the indazole core. nih.gov These methods can facilitate the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Sustainable and Green Chemistry: There is a growing emphasis on developing eco-friendly synthetic routes that utilize less hazardous reagents and solvents, such as the use of ceric (IV) ammonium nitrate in an ethanol-water medium under ultrasound irradiation. researchgate.net

A key synthetic approach for creating complex chloro-substituted indazoles involves cross-coupling reactions. For instance, the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives utilizes a Suzuki coupling reaction as a crucial step to link the two main fragments of the molecule. semanticscholar.org

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of the 4,6-disubstituted indazole scaffold have shown potent activity against several important biological targets, primarily in oncology. nih.gov The indazole nucleus is a versatile pharmacophore present in numerous approved and clinical-stage drugs. researchgate.netnih.gov Future research will aim to broaden the therapeutic scope of these compounds by investigating novel targets and disease indications.

Key areas for exploration include:

Protein Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" fragment effective against various protein kinases. mdpi.com Derivatives of 4,6-disubstituted indazoles have demonstrated potent inhibitory activity against several kinase families. Expanding screening to a wider range of the human kinome could uncover novel and selective inhibitors for cancers and inflammatory diseases. nih.gov

Immunomodulatory Targets: Beyond direct cytotoxicity, modulating the immune system is a powerful anticancer strategy. The observation that 4- and 6-position substitutions on the indazole ring are critical for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition suggests that this compound derivatives could be developed as novel immunotherapy agents. nih.gov

Epigenetic Targets: Investigating the activity of these compounds against epigenetic modifiers, such as histone deacetylases (HDACs) or methyltransferases, could open new avenues for cancer therapy.

Anti-infective and Anti-inflammatory Agents: The indazole core is associated with a wide array of biological activities, including antimicrobial and anti-inflammatory properties. nih.govmdpi.comresearchgate.net Systematic screening of this compound derivatives against bacterial, fungal, or viral targets, as well as in models of inflammation, could lead to the discovery of new non-oncology therapeutics.

| Target Family | Specific Target | Compound Series | Therapeutic Potential |

| Protein Kinases | Fibroblast Growth Factor Receptors (FGFR) | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles semanticscholar.orgnih.gov | Oncology |

| Phosphoinositide 3-kinase delta (PI3Kδ) | 4,6-disubstituted-1H-indazole derivatives nih.gov | Respiratory Diseases | |

| Immunomodulation | Indoleamine 2,3-dioxygenase 1 (IDO1) | 4,6-disubstituted 1H-indazoles nih.gov | Immuno-oncology |

Advanced Computational Approaches for Rational Drug Design

Rational drug design is an indispensable tool for accelerating the discovery and optimization of new drugs by providing insights into molecular interactions. nih.govslideshare.net These computational methods are particularly valuable for refining scaffolds like this compound.

Future applications of computational chemistry in this area include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be used to design molecules that fit precisely into the active site. azolifesciences.com This approach was successfully used to guide the optimization of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as FGFR inhibitors. semanticscholar.org Docking studies suggested that substitutions at the C4-position of the indazole ring could extend into a new binding subpocket, leading to the design of more potent compounds. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of indazole derivatives with their biological activity. nih.gov These models help identify key molecular descriptors that influence potency and can predict the activity of virtual compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the stability of the ligand-protein complex over time. worldscientific.com This technique can reveal subtle conformational changes and key interactions that are critical for a compound's mechanism of action, aiding in the refinement of lead candidates.

Virtual Screening and AI: Large chemical libraries can be screened in silico against new biological targets to identify potential hits based on the 4,6-dichloro-indazole scaffold. The integration of artificial intelligence and machine learning can further enhance these screening efforts by building predictive models to prioritize compounds with the highest likelihood of success. bernstein-plus-sons.com

Preclinical and Clinical Development of Lead Compounds

Advancing a promising compound from initial discovery to a clinical candidate is a complex, multi-stage process. For derivatives of this compound, this pathway will involve rigorous preclinical evaluation to establish a strong foundation for potential human trials. The success of numerous indazole-based drugs, such as Axitinib and Niraparib, provides a roadmap for this process. nih.govmdpi.com

The preclinical development pipeline will focus on:

Lead Optimization: Promising hits will undergo iterative chemical modifications to improve their potency, selectivity, and drug-like properties. This involves synthesizing analogs and evaluating them in biochemical and cellular assays. bldpharm.com

In Vitro Efficacy and Mechanism of Action: Lead compounds must be thoroughly characterized in various cancer cell lines to determine their anti-proliferative activity (IC50 values) and selectivity. mdpi.com For example, studies on other indazole derivatives have investigated their ability to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion. rsc.orgnih.govresearchgate.net

In Vivo Pharmacology: Compounds that show strong in vitro activity will be advanced into animal models, typically mouse xenograft models of human cancer, to evaluate their ability to suppress tumor growth in vivo. rsc.orgnih.gov These studies are critical for demonstrating proof-of-concept in a living system.

Pharmacokinetic Profiling: A crucial aspect of preclinical development is the characterization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Studies will aim to identify candidates with favorable pharmacokinetic profiles, such as good oral bioavailability and metabolic stability, which are essential for clinical success. nih.gov

Strategies to Overcome Drug Resistance and Optimize Pharmacokinetic Profiles

A significant challenge in modern chemotherapy, particularly with targeted agents like kinase inhibitors, is the development of drug resistance. mdpi.com Future research on this compound derivatives must proactively address this issue while simultaneously optimizing their pharmacokinetic properties.

Key strategies to be explored include:

Targeting Drug-Resistant Mutants: Resistance to kinase inhibitors often arises from mutations in the kinase domain that prevent the drug from binding. nih.gov A forward-thinking approach involves designing second-generation inhibitors that are active against both the wild-type and common mutant forms of the target protein. This can be guided by structural biology and computational modeling.

Combination Therapies: Combining a novel indazole derivative with existing chemotherapies or other targeted agents can create synergistic effects and reduce the likelihood of resistance emerging. This strategy is a cornerstone of modern oncology treatment.

Novel Mechanisms of Action: Developing compounds that act via novel mechanisms, distinct from existing drugs, can provide new options for patients who have developed resistance to standard therapies.

Optimization of DMPK Properties: The drug metabolism and pharmacokinetic (DMPK) profile of a lead compound is critical for its clinical viability. Early optimization aims to enhance metabolic stability, improve oral bioavailability, and minimize off-target effects. nih.gov For instance, research on other indazole series has focused on mitigating liabilities such as the induction of cytochrome P450 enzymes (e.g., CYP1A2), which can lead to undesirable drug-drug interactions. nih.gov A soft-drug strategy, where a compound is designed to be active locally but rapidly metabolized into an inactive form upon entering systemic circulation, can also be employed to minimize systemic side effects, particularly for inhaled or topical applications. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4,6-dichloro-1H-indazol-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation of the indazole core or functionalization of pre-halogenated intermediates. Key methods include:

- Copper(I)-catalyzed cyclization : Evidence from analogous indazole syntheses highlights the use of CuI catalysts in PEG-400:DMF solvent systems, achieving moderate yields (30–35%) .

- Polyfluoroalkylation : Reactions with halopolyfluoroalkanes under nitrogen can yield O- or N-alkylated derivatives, depending on the carbene intermediate .

Key Variables :

| Catalyst | Solvent System | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| CuI | PEG-400:DMF | RT | 30–35% | |

| – | DMF | 70°C | 18–37% | |

| Optimal purity is achieved via flash column chromatography (EtOAc:hexanes) or recrystallization . |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- 1H/13C NMR :

- 1H NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad singlet, δ ~10–12 ppm). Substituent effects (e.g., Cl) split peaks into doublets or triplets .

- 13C NMR : Chlorinated carbons appear at δ 110–130 ppm, while carbonyl or hydroxyl-bearing carbons resonate at δ 160–180 ppm .

- HRMS : Confirm molecular ion peaks (e.g., m/z 335.15 [M+H]+ for derivatives) with <5 ppm error .

Key Spectral Data :

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| 1H NMR | δ 8.53 (s, indazole H), δ 4.59 (t, –CH2–) | |

| HRMS | m/z 335.1497 [M+H]+ |

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the halogenation or functionalization of the indazole core in this compound?

- Methodological Answer : Regioselectivity issues arise in N- vs. O-alkylation or halogenation. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., –OH) with silyl or acetyl groups to direct substitution to the N1 position .

- Catalyst Tuning : Use Pd or Cu catalysts to favor cross-coupling at specific positions (e.g., Suzuki-Miyaura for C–C bond formation at C7) .

Case Study : Polyfluoroalkylation of 1-benzyl-1H-indazol-3-ol with difluorocarbene yields mixed N/O-alkylation products, while halopolyfluoroethanes favor O-substitution .

Q. What strategies are recommended for optimizing reaction conditions to enhance the yield of this compound derivatives in cross-coupling reactions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .

- Catalyst Loading : Increase CuI or Pd(PPh3)4 to 10–15 mol% for sluggish reactions, but avoid side-product formation .

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time (1–2 hrs vs. 12 hrs) .

Optimization Table :

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (CuI) | 10–15 mol% | +15–20% | |

| Solvent (DMF:PEG) | 2:1 ratio | Improved purity |

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from solvent polarity or measurement techniques. Recommendations:

- Standardized Protocols : Use USP/Ph.Eur. methods for solubility testing (e.g., shake-flask in PBS pH 7.4) .

- Stability Studies : Conduct accelerated degradation (40°C/75% RH) with HPLC monitoring to identify hydrolysis-sensitive sites .

Reported Data Comparison :

| Solvent | Solubility (mg/mL) | Study Conditions | Reference |

|---|---|---|---|

| DMSO | >50 | RT, 24 hrs | |

| Water | <0.1 | RT, sonication |

Q. What advanced analytical methods can be employed to confirm the structural integrity of this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Quantify trace impurities (e.g., dechlorinated byproducts) with MRM transitions (m/z 217 → 181) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., 1H- vs. 3H-indazole) using single-crystal data .

- Computational Modeling : DFT calculations predict reactive sites for electrophilic attack (e.g., Fukui indices) .

Technique Comparison :

| Method | Detection Limit | Application | Reference |

|---|---|---|---|

| HRMS | 0.1 ppm | Purity assessment | |

| XRD | Atomistic | Tautomer resolution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。